Phase Transition Temperature: DOPS vs. Saturated PS Analogs (DSPS, DPPS) at Physiological Conditions
DOPS exhibits a gel-to-liquid crystalline phase transition temperature (Tm) of approximately −20°C due to its two cis-unsaturated oleoyl chains [1]. This is approximately 94°C lower than the Tm of its fully saturated C18 counterpart, distearoyl-PS (DSPS, Tm ≈ 74°C), and approximately 83°C lower than dipalmitoyl-PS (DPPS, C16:0/C16:0, Tm ≈ 63°C) [2]. At physiological temperature (37°C), DSPS and DPPS exist in the rigid, ordered gel phase, while DOPS remains in the fluid liquid-crystalline phase essential for membrane dynamics.
| Evidence Dimension | Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) |
|---|---|
| Target Compound Data | ≈ −20°C (DOPS, C18:1/C18:1, cis) |
| Comparator Or Baseline | ≈ 74°C (DSPS, C18:0/C18:0); ≈ 63°C (DPPS, C16:0/C16:0) |
| Quantified Difference | ΔTm ≈ −94°C vs. DSPS; ΔTm ≈ −83°C vs. DPPS |
| Conditions | Comparative lipid class thermotropic data for pure phospholipid bilayers; fatty acid chain effects on PS phase behavior |
Why This Matters
Selection of DOPS over saturated PS analogs is mandatory for any application requiring fluid membranes at room temperature or physiological conditions (e.g., liposome preparation, supported lipid bilayers, protein-lipid interaction assays).
- [1] EnzymeCode. (2026). Effects of Different Fatty Acid Chains on the Physical Properties of Phosphatidylserine. 'DOPS (C18:1/C18:1, cis) Tm dropped to approximately −20°C.' View Source
- [2] EnzymeCode. (2026). Effects of Different Fatty Acid Chains on the Physical Properties of Phosphatidylserine. 'DSPS (C18:0/C18:0) Tm further increased to approximately 74°C; DPPS (C16:0/C16:0) Tm increased to approximately 63°C.' View Source
